molecular formula C23H24N4O4 B6579083 3-(butan-2-yl)-1-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 1105221-86-0

3-(butan-2-yl)-1-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B6579083
CAS No.: 1105221-86-0
M. Wt: 420.5 g/mol
InChI Key: WSXBPEZYKFBNHB-UHFFFAOYSA-N
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Description

3-(butan-2-yl)-1-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a useful research compound. Its molecular formula is C23H24N4O4 and its molecular weight is 420.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 420.17975526 g/mol and the complexity rating of the compound is 639. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-butan-2-yl-1-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4/c1-4-15(3)27-22(28)18-8-6-7-9-19(18)26(23(27)29)14-20-24-21(25-31-20)16-10-12-17(13-11-16)30-5-2/h6-13,15H,4-5,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSXBPEZYKFBNHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(butan-2-yl)-1-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex heterocyclic molecule that incorporates both a quinazoline and an oxadiazole moiety. This structure suggests potential for diverse biological activities, particularly in pharmacology and medicinal chemistry.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. In studies involving various synthesized compounds with oxadiazole structures, it was found that they demonstrated considerable activity against both gram-positive and gram-negative bacteria. For instance, compounds like 3-(1,3,4-oxadiazol-2-yl)-quinazolin-4(3H)-ones showed effective inhibition against Staphylococcus aureus and Escherichia coli .

Compound TypeActivity Against Gram-positiveActivity Against Gram-negative
Oxadiazole derivativesHighModerate
Quinazoline derivativesModerateLow

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory properties. Studies on similar oxadiazole-containing compounds have shown effectiveness in reducing inflammation in animal models. For example, the carrageenan-induced rat paw edema test demonstrated significant reduction in swelling when treated with oxadiazole derivatives .

Anticancer Activity

Preliminary investigations into the anticancer potential of related compounds have yielded promising results. The National Cancer Institute's NCI-60 cell line screening showed that certain oxadiazole derivatives exhibited cytotoxic effects against various cancer cell lines including MCF7 (breast cancer) and HCT116 (colon cancer) .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, a series of 1,3,4-oxadiazole derivatives were synthesized and tested for their antimicrobial efficacy. Among these compounds, one derivative demonstrated an MIC (Minimum Inhibitory Concentration) of 12.5 µg/mL against E. coli, indicating strong antibacterial activity .

Case Study 2: Anti-inflammatory Effects

A recent study assessed the anti-inflammatory effects of various oxadiazole derivatives using the carrageenan-induced paw edema model. The compound exhibited a dose-dependent reduction in edema with a maximum effect observed at a dosage of 50 mg/kg .

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